2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1098377-38-8
VCID: VC2625077
InChI: InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20)
SMILES: CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

CAS No.: 1098377-38-8

Cat. No.: VC2625077

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid - 1098377-38-8

Specification

CAS No. 1098377-38-8
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name 2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20)
Standard InChI Key MSZOAKXSWODGEY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Properties

Basic Information

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is identified by the CAS number 1098377-38-8 . It is an organic compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . The compound exists as a solid at room temperature and is characterized by its specific structural features that contribute to its chemical properties and potential applications .

Structural Characteristics

The chemical structure of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid consists of several key components:

  • A pyridine ring (isonicotinic acid core) with a carboxylic acid group at the 4-position

  • A phenoxy linkage at the 2-position of the pyridine ring

  • A tert-butyl group at the 4-position of the phenyl ring

  • A methyl group at the 2-position of the phenyl ring

This structural arrangement gives the compound unique chemical and biological properties that distinguish it from other isonicotinic acid derivatives .

Physical and Chemical Properties

PropertyValueSource
CAS Number1098377-38-8PubChem , ChemSpider
Molecular FormulaC17H19NO3PubChem , MolCore
Molecular Weight285.34 g/molPubChem , ChemSpider
Physical StateSolidAngene Chemical SDS
SolubilityNot fully documented-
Melting PointNot documented in available sources-

Chemical Identifiers

The compound is identified by several systematic and alternative names in chemical databases:

  • 2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid

  • 2-[2-Methyl-4-(2-methyl-2-propanyl)phenoxy]isonicotinic acid

  • 4-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)-2-methylphenoxy]-

Additional identifiers include the InChI key MSZOAKXSWODGEY-UHFFFAOYSA-N and the SMILES notation CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O .

Hazard TypeClassificationHazard StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedAngene Chemical SDS
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationAngene Chemical SDS
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationAngene Chemical SDS
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAngene Chemical SDS

The compound carries the signal word "Warning" according to GHS classification standards .

First Aid Measures

Table 3: First Aid Measures for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Exposure RouteFirst Aid ProcedureSource
General AdviceConsult a physician. Show safety data sheet to the attending doctor. Move away from the exposure area.Angene Chemical SDS
InhalationMove person to fresh air. If not breathing, administer artificial respiration. Consult a physician.Angene Chemical SDS
Skin ContactWash thoroughly with soap and plenty of water. Consult a physician.Angene Chemical SDS
Eye ContactRinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.Angene Chemical SDS
IngestionNever give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.Angene Chemical SDS

Applications and Research Context

Structural Relationships to Other Bioactive Compounds

The structure of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid shares similarities with other bioactive compounds, particularly those featuring:

  • Isonicotinic acid scaffolds, which are found in various pharmaceuticals including certain antibacterial agents

  • Substituted phenoxy groups, which appear in numerous bioactive molecules with diverse pharmacological properties

Related compounds include 2-(4-T-Butylphenyl)isonicotinic acid (CAS: 1226273-21-7), which lacks the methyl group at the 2-position of the phenyl ring but maintains the core structure .

SupplierProduct InformationPuritySource
MolCore BioPharmatechProduct Number: MC654029≥98%MolCore
Combi-BlocksCatalog Number: QY-139995%Combi-Blocks
Sigma-AldrichAldrichCPR CollectionNot specifiedSigma-Aldrich
Angene ChemicalCompound ID: AG00HBMINot specifiedAngene Chemical

MolCore BioPharmatech describes their manufacturing process as delivering "critical API intermediates for global pharmaceutical and research industries, certified under ISO quality systems" , suggesting the compound's potential importance in pharmaceutical development.

Research Grade Availability

The compound is available in research-grade quality, primarily intended for laboratory use in chemical synthesis, medicinal chemistry research, and early-stage drug discovery efforts . Sigma-Aldrich specifically notes that they provide this product to "early discovery researchers as part of a collection of unique chemicals" .

Synthetic Approaches and Related Compounds

Structural Analogues

Several structural analogues appear in the chemical literature, including:

  • 2-(4-T-Butylphenyl)isonicotinic acid (CAS: 1226273-21-7) - Differs by lacking the 2-methyl substituent on the phenyl ring and having a direct carbon-carbon bond instead of a phenoxy linkage

  • 2-(4-tert-Butyl-phenyl)-6-(3,4-dichloro-phenyl)-isonicotinic acid (CAS: 44293235) - Has an additional 3,4-dichloro-phenyl substituent at the 6-position of the pyridine ring

These structural analogues may share similar biological activities or serve as precursors or derivatives in synthetic pathways related to 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

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